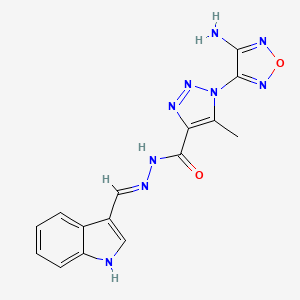![molecular formula C15H12N6O B6012672 7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012672.png)
7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as protein kinase and topoisomerase II. It also induces apoptosis in cancer cells by activating the caspase pathway (Huang et al., 2015).
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral and antibacterial properties. In addition, it has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease (Huang et al., 2015).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments is its potential as a therapeutic agent for various diseases. It also has anticancer, antiviral, and antibacterial properties, which make it a potential candidate for drug development. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy (Huang et al., 2015).
Orientations Futures
There are several future directions for research on 7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its potential applications in various fields. Additionally, future research can focus on improving its solubility in water to enhance its bioavailability and efficacy (Huang et al., 2015).
Conclusion
In conclusion, this compound is a heterocyclic compound that has potential applications in various scientific research fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research can focus on studying its potential as a therapeutic agent for various diseases, improving its solubility in water, and understanding its mechanism of action in more detail.
Méthodes De Synthèse
7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been synthesized using different methods. One of the commonly used methods is the reaction of 2-amino-3-cyanopyridine with 2-phenylhydrazinecarboxamide in the presence of acetic acid and copper(II) chloride. This method yields the desired compound with a yield of 60-70% (Huang et al., 2015).
Applications De Recherche Scientifique
7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has potential applications in various scientific research fields. It has been studied for its anticancer, antiviral, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease (Huang et al., 2015).
Propriétés
IUPAC Name |
11-amino-4-methyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c1-9-12(10-5-3-2-4-6-10)14-18-17-13-11(21(14)19-9)7-8-20(16)15(13)22/h2-8H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYDOAABQSDONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)N)N=NC2=C1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)

![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6012615.png)
![5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6012621.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6012637.png)
![1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6012659.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012673.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B6012674.png)
![2-thiophenecarbaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6012682.png)
![5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6012685.png)
